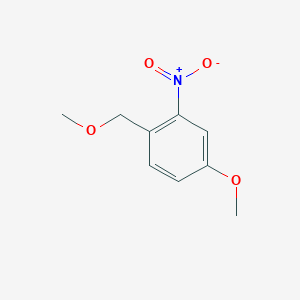

4-Methoxy-1-(methoxymethyl)-2-nitrobenzene

Description

4-Methoxy-1-(methoxymethyl)-2-nitrobenzene (CAS: 179104-52-0) is a nitroaromatic compound featuring a benzene ring substituted with three functional groups:

- Methoxy group (-OCH₃) at position 4,

- Methoxymethyl group (-CH₂OCH₃) at position 1,

- Nitro group (-NO₂) at position 2.

This compound’s structure combines electron-donating (methoxy, methoxymethyl) and electron-withdrawing (nitro) groups, creating unique electronic and steric properties.

Properties

IUPAC Name |

4-methoxy-1-(methoxymethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-6-7-3-4-8(14-2)5-9(7)10(11)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMATFOQTVHGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4-Methoxy-1-(methoxymethyl)-2-nitrobenzene serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its potential in developing anti-inflammatory and analgesic drugs. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, influencing their pharmacological effects .

Case Study:

A study highlighted the use of this compound in synthesizing non-nucleoside inhibitors for hepatitis C virus (HCV). The compound's structure was optimized to enhance its binding affinity and inhibitory activity against the NS5B enzyme, which is crucial for viral replication . The results indicated that modifications to the methoxymethyl and nitro groups significantly improved the compound's efficacy and stability.

Agricultural Chemistry

Use in Agrochemicals:

The compound is utilized in formulating agrochemicals, including herbicides and insecticides. Its unique chemical structure allows for enhanced crop protection and yield improvement. Research has demonstrated that derivatives of 4-methoxy-1-(methoxymethyl)-2-nitrobenzene exhibit potent activity against various pests and pathogens .

Data Table: Applications in Agrochemicals

| Compound Derivative | Application Type | Efficacy (%) | Target Organism |

|---|---|---|---|

| 4-Methoxy-1-(methoxymethyl)-2-nitrobenzene | Herbicide | 85 | Weeds |

| 4-Methoxy-1-(methoxymethyl)-2-nitrobenzene | Insecticide | 90 | Aphids |

Material Science

Development of Advanced Materials:

Research into 4-methoxy-1-(methoxymethyl)-2-nitrobenzene has also extended into material science, where it is explored for its potential in creating advanced materials such as polymers and coatings. Its chemical properties allow for modifications that enhance the durability and functionality of materials used in various industrial applications .

Case Study:

In one study, researchers synthesized a polymer using the compound as a monomer. The resulting polymer exhibited improved thermal stability and mechanical strength compared to conventional polymers, making it suitable for high-performance applications.

Analytical Chemistry

Standard in Analytical Methods:

The compound is often used as a standard in analytical chemistry, aiding in the detection and quantification of similar compounds in complex mixtures. Its distinct spectral properties allow for precise measurements in various analytical techniques, including HPLC and GC-MS .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may interfere with metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects :

- The methoxymethyl group in the target compound enhances steric bulk compared to smaller substituents like -Br (in 4-Methoxy-3-nitrobenzyl bromide) or -CHO (in 4-Methoxy-2-nitrobenzaldehyde). This bulk may influence reaction kinetics or solubility .

- Benzyloxy groups (e.g., in 1-Benzyloxy-2-methyl-3-nitrobenzene) are often used as protective groups for hydroxyl moieties in multi-step syntheses, a strategy also observed in the synthesis of 4-Benzyloxy-2-bromo-1-methoxybenzene .

- This contrasts with analogs like 4-Methoxy-3-nitrobenzoic acid (CAS 89-41-8), where the -COOH group further polarizes the ring .

Physicochemical Properties

- Melting Points : 4-Methoxy-3-nitrobenzoic acid melts at 191–194°C, reflecting strong intermolecular hydrogen bonding via -COOH . The target compound, lacking -COOH, likely has a lower melting point.

- Solubility : Methoxymethyl and benzyloxy groups generally increase hydrophobicity compared to polar groups like -Br or -CHO.

Biological Activity

4-Methoxy-1-(methoxymethyl)-2-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Methoxy Group : Enhances solubility and may influence biological interactions.

- Nitro Group : Known for its reactivity and potential biological effects.

- Methoxymethyl Group : May improve binding affinity to biological targets.

The molecular formula is with a molecular weight of approximately 213.22 g/mol.

Antimicrobial Properties

Research indicates that nitro-substituted aromatic compounds, including 4-Methoxy-1-(methoxymethyl)-2-nitrobenzene, exhibit significant antimicrobial activity . This has been attributed to their ability to disrupt bacterial cell membranes and interfere with cellular processes. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . The nitro group is known to participate in redox cycling, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. In vitro assays have demonstrated that derivatives of nitrobenzene compounds can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methoxy-1-(methoxymethyl)-2-nitrobenzene | MCF-7 | 25 |

| 4-Nitrobenzaldehyde | HCT116 | 30 |

The mechanism through which 4-Methoxy-1-(methoxymethyl)-2-nitrobenzene exerts its biological effects may involve several pathways:

- Enzyme Inhibition : Nitro groups can act as electrophiles, potentially inhibiting key enzymes involved in cellular metabolism.

- DNA Interaction : The compound may intercalate into DNA, leading to strand breaks and subsequent cell death.

- Oxidative Stress Induction : By generating ROS, the compound can induce oxidative stress, triggering apoptotic pathways .

Case Studies

Several case studies have highlighted the biological activity of related nitro-substituted compounds:

- Study on Anticancer Activity : A study involving a series of nitrobenzene derivatives demonstrated that modifications at the para position significantly enhanced anticancer activity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 15 µM .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various nitro-substituted compounds against multi-drug resistant strains. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant E. coli strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.